Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate
Overview
Description
Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate is a nitrogen-containing heterocyclic compound Heterocyclic compounds, especially those containing nitrogen, play a crucial role in medicinal chemistry due to their presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps. One common method includes the reductive amination of a precursor using tert-butyl carbamate mediated by triethylsilane and trifluoroacetic acid. This process yields a Boc-protected amine, which is then subjected to dihydroxylation-oxidative cleavage of the terminal olefin in a one-pot fashion, resulting in the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various amine derivatives.
Scientific Research Applications
Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its nitrogen-containing heterocyclic structure.
Mechanism of Action
The mechanism of action of tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with molecular targets and pathways. The nitrogen-containing heterocyclic structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrogen-containing heterocycles such as:
- Quinoline derivatives
- Isoquinoline derivatives
- Pyridine derivatives
Uniqueness
Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its specific structure, which includes a tert-butyl group and a hydroxyl group on the quinoline ring. This unique structure may confer specific biological activities and chemical reactivity not found in other similar compounds.
Properties
IUPAC Name |
tert-butyl 7-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-4-5-10-6-7-11(16)9-12(10)15/h6-7,9,16H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLDUSVFVMFMPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700594 | |
Record name | tert-Butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676254-89-0 | |
Record name | tert-Butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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